molecular formula C8H8N4S B1295689 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole CAS No. 13229-03-3

2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole

Cat. No. B1295689
CAS RN: 13229-03-3
M. Wt: 192.24 g/mol
InChI Key: COYPLZXSHTZYFQ-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole is a thiadiazole derivative . The molecule contains a total of 27 bonds, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 N hydrazine, and 1 sulfoxide .


Synthesis Analysis

The synthesis of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole involves an efficient operationally simple and convenient green synthesis method . The synthesis method had been done towards a series of novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives, in ethanol at room temperature in green conditions, up to 90% yield .


Molecular Structure Analysis

The molecular structure of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole is represented by the formula C8H8N4S . The InChI code for the compound is 1S/C8H8N4S/c9-10-8-12-11-7(13-8)6-4-2-1-3-5-6/h1-5H,9H2,(H,10,12) .


Physical And Chemical Properties Analysis

2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole has a molecular weight of 192.24 . It is a powder with a melting point of 178-179 degrees Celsius . The compound’s density at 25°C is 1.4020g/ml .

Scientific Research Applications

Antifungal Applications

2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole has been found to have significant antifungal properties. In particular, it has shown promising inhibitory activity against the pathogenic C. albicans strain . This makes it a potential candidate for the development of new antifungal drugs.

Antibacterial Applications

This compound has also been studied for its antibacterial activity. It has been found to have an inhibitory effect on various bacteria strains such as Klebsiella pneumoniae and Staphylococcus hominis . This suggests that it could be used in the development of new antibacterial treatments.

Antitumor Activity

Research has indicated that 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole has promising antitumor activity against the human hepatocellular carcinoma cell line . This suggests that it could be a potential candidate for cancer treatment.

Antimycobacterial Activity

The compound has been found to have tuberculostatic properties. It has shown in vitro antibacterial activity against Mycobacterium tuberculosis H37Rv , which suggests its potential use in the treatment of tuberculosis .

Interaction with Bovine Serum Albumin

The compound has been studied for its binding interaction with bovine serum albumin . This interaction is important as it can influence the distribution and elimination of the compound in the body, which is crucial in drug design and development.

Synthesis of Biologically Active Molecules

2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole is an important precursor in various chemical reactions for the synthesis of biologically active molecules . This makes it a valuable compound in medicinal chemistry.

Safety and Hazards

The compound has been classified under Hazard Statements H302, H312, H315, H319, H332, H335 . This indicates that it can be harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation.

Mechanism of Action

Target of Action

The primary target of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole is the P2X7 receptor (P2X7R) . P2X7R is a type of purinergic receptor for ATP, which plays a significant role in the immune system. It is involved in various cellular functions such as cytokine release, cell proliferation, apoptosis, and others .

Mode of Action

2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole interacts with its target, the P2X7R, by inhibiting its function . The compound binds to the receptor, preventing the normal action of ATP and thus inhibiting the receptor’s function. This results in a decrease in the downstream effects normally triggered by the activation of the P2X7R .

Biochemical Pathways

The inhibition of P2X7R by 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole affects several biochemical pathways. These include the regulation of cytokine release and cell proliferation . By inhibiting the P2X7R, the compound can potentially modulate these pathways, leading to various downstream effects.

Pharmacokinetics

The compound’s in vitro admet profile was found to be within acceptable ranges concerning metabolic stability and cytotoxicity . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole’s action include reduced P2X7R-mediated dye uptake and decreased IL-1β release . These effects are likely due to the compound’s inhibitory action on the P2X7R.

properties

IUPAC Name

(5-phenyl-1,3,4-thiadiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-10-8-12-11-7(13-8)6-4-2-1-3-5-6/h1-5H,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYPLZXSHTZYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291458
Record name 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole

CAS RN

13229-03-3
Record name NSC75710
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Record name 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole
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Synthesis routes and methods

Procedure details

A solution of the 2-Chloro-5-phenyl-[1,3,4]thiadiazole (2 mmol) and hydrazine hydrate (6 mmol, 3 eq) in iPrOH (10 mL) was heated at reflux overnight. The solvent was evaporated, water was added, and the product was isolated by filtration (110 mg, 57%).
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
6 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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